2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tetrahydrofuran ring and a thiophene ring, both of which are fused to a triazolopyrimidine core.
Preparation Methods
The synthesis of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . The reaction conditions are straightforward and do not require the use of any catalysts, making the process efficient and environmentally friendly.
Chemical Reactions Analysis
2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anti-tubercular agent, showing significant activity against Mycobacterium tuberculosis . In medicine, it is being explored for its potential therapeutic applications, including its role as a nicotinamide phosphoribosyltransferase (NAMPT) activator, which is an attractive target for the treatment of various diseases . In industry, it is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a NAMPT activator, it catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a crucial role in various biological processes, including metabolism and aging . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.
Comparison with Similar Compounds
2-(Tetrahydrofuran-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds such as thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine . These compounds share similar structural features but differ in their specific functional groups and ring systems. The presence of the tetrahydrofuran and thiophene rings in this compound makes it unique and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N4OS |
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Molecular Weight |
272.33 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H12N4OS/c1-2-11(18-6-1)12-15-13-14-5-3-10(17(13)16-12)9-4-7-19-8-9/h3-5,7-8,11H,1-2,6H2 |
InChI Key |
YEVSKSQQYIHBIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4 |
Origin of Product |
United States |
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